1-(1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl and a molecular weight of 197.67 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-2-yl)ethanamine hydrochloride: Similar structure but with different substitution patterns on the benzimidazole ring.
2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride: Contains a benzyl group, which alters its chemical and biological properties.
Etazene (etodesnitazene): A benzimidazole derivative with potent pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHWHWCRHSKBOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74461-35-1 |
Source
|
Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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